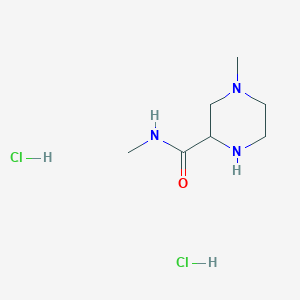
Methyl 2-(piperidin-3-yl)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-(piperidin-3-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is a solid substance and has a molecular weight of 255.74 g/mol. The IUPAC name for this compound is "methyl 2- (3-piperidinyl)benzoate hydrochloride" .
Molecular Structure Analysis
The InChI code for “Methyl 2-(piperidin-3-yl)benzoate hydrochloride” is1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-(piperidin-3-yl)benzoate hydrochloride” is a solid substance . It has a molecular weight of 255.74 g/mol. The melting point is reported to be between 190-192°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Ester Hydrazones
Methyl benzoate (p-tolylsulfonyl)hydrazone was synthesized through a reaction involving methyl benzimidate hydrochloride and methyl orthobenzoate. The reaction, when carried out in the presence of piperidine, yielded 1-(a-methoxybenzy1)piperidine and a,a-dipiperidinotoluene. This process highlights the compound's role in the formation of mixed acetals and potential applications in organic chemistry (Crawford & Raap, 1965).
Structural Analysis of Protoporphyrinogen IX Oxidase Inhibitors
Structural analysis of compounds including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzoate, which are similar in structure to Methyl 2-(piperidin-3-yl)benzoate hydrochloride, demonstrates their potential as protoporphyrinogen IX oxidase inhibitors. These findings are relevant for understanding the compound's role in medicinal chemistry and drug design (Li et al., 2005).
Bioactivity and Drug Design
Anaplastic Lymphoma Kinase Inhibitors
A study on compound 1, which has a structure related to Methyl 2-(piperidin-3-yl)benzoate hydrochloride, reveals its potential as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. The research highlights the importance of understanding hydrolysis-mediated clearance in the pharmacokinetics of such compounds (Teffera et al., 2013).
Synthesis of 2‐Aminopyrimidinones
A study describes a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, leading to the formation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This reaction exemplifies the compound's utility in synthesizing pyrimidinones, which are significant in medicinal chemistry (Bararjanian et al., 2010).
Photophysical Properties
- Study of S, N, and Se-modified Methyl Salicylate Derivatives: The photophysical properties of derivatives like methyl 2-hydroxy-4-(pyridin-2-yl)benzoate were examined, providing insights into the photophysical behavior of compounds structurally related to Methyl 2-(piperidin-3-yl)benzoate hydrochloride (Yoon et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 3-(piperidin-1-ylmethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Propriétés
IUPAC Name |
methyl 2-piperidin-3-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZJROHTLVAUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperidin-3-yl)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)

![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)

![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)


![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)